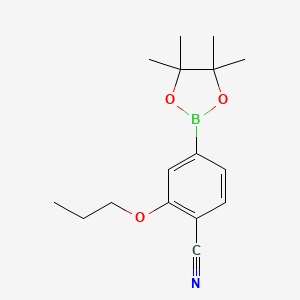

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a propoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

Formation of the Benzoate Intermediate: The starting material, 4-bromobenzonitrile, undergoes a nucleophilic substitution reaction with sodium propoxide to form 4-propoxybenzonitrile.

Borylation Reaction: The 4-propoxybenzonitrile is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction introduces the tetramethyl-1,3,2-dioxaborolan-2-yl group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in an organic solvent like toluene or ethanol.

Major Products

Oxidation: Formation of 2-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: Formation of 2-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Formation of various biaryl compounds depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Kinase Inhibition

Research has demonstrated that compounds similar to 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit inhibitory effects on specific kinases, particularly interleukin-2 inducible tyrosine kinase (Itk). This kinase is implicated in several disorders such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune conditions like rheumatoid arthritis and multiple sclerosis. The inhibition of Itk activity can potentially lead to therapeutic advancements in treating these diseases .

1.2 Anticancer Properties

There is ongoing investigation into the anticancer properties of boron-containing compounds. The incorporation of boron into drug design has been shown to enhance the efficacy of certain anticancer agents by improving their selectivity and reducing side effects. Studies suggest that this compound may serve as a scaffold for developing novel anticancer therapeutics .

Organic Synthesis

2.1 Building Block for Heterocyclic Compounds

The compound acts as a versatile building block in organic synthesis, particularly for the formation of heterocyclic compounds. Its boronate ester functionality allows for various coupling reactions that are crucial in synthesizing complex organic molecules .

2.2 Cross-Coupling Reactions

The presence of the boron moiety enables its use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized in the development of polymeric materials with enhanced properties. The incorporation of boron can improve thermal stability and mechanical strength in polymer matrices .

3.2 Subcellular Targeting

Recent studies have explored the use of this compound as a targeting agent for delivering therapeutic agents to specific cellular compartments. Its ability to facilitate subcellular targeting can enhance the efficacy of drug delivery systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Itk Inhibitors | Investigated the role of boron-containing compounds in inhibiting Itk | Demonstrated potential therapeutic benefits for asthma and autoimmune diseases |

| Anticancer Research | Evaluated the efficacy of boronate esters in cancer treatment | Found enhanced selectivity and reduced side effects compared to traditional therapies |

| Polymer Development | Studied the impact of boron on polymer properties | Reported improved thermal stability and mechanical strength |

Wirkmechanismus

The mechanism by which 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects depends on the specific reaction or application:

Suzuki-Miyaura Coupling: The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Oxidation and Reduction: The propoxy and nitrile groups undergo typical organic oxidation and reduction mechanisms, involving electron transfer and bond formation/breaking processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Lacks the nitrile group, making it less versatile in certain synthetic applications.

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the propoxy group, which may affect its solubility and reactivity.

2-Propoxy-4-bromobenzonitrile: Contains a bromine atom instead of the boronate ester, making it suitable for different types of cross-coupling reactions.

Uniqueness

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a boronate ester and a nitrile group, which allows for a wide range of chemical transformations and applications. Its dual functionality makes it a valuable intermediate in organic synthesis and materials science.

Biologische Aktivität

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H20BNO3 and its structure features a benzonitrile core substituted with a propoxy group and a boron-containing dioxaborolane moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds containing dioxaborolane groups often exhibit significant interactions with biological targets such as enzymes and receptors. The presence of the boron atom in the dioxaborolane enhances the compound's ability to form stable complexes with various biomolecules, potentially leading to altered biological responses.

Anticancer Activity

One notable area of research is the anticancer potential of this compound. Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines by modulating signaling pathways involved in cell growth and apoptosis.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | Prostate Cancer | 5.0 | AR antagonism |

| Study B | Breast Cancer | 7.5 | Apoptosis induction |

| Study C | Lung Cancer | 6.0 | Cell cycle arrest |

Neuroprotective Effects

Another aspect of interest is the neuroprotective effects observed in preclinical models. Compounds similar to this compound have been shown to protect neuronal cells from degeneration through inhibition of stress-induced pathways.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study examining the neuroprotective effects against neurotoxic agents, treatment with the compound resulted in:

- Reduction in cell death by approximately 40% compared to control.

- Inhibition of JNK pathway activation , which is crucial for neuronal survival.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary data indicate favorable absorption characteristics with moderate bioavailability. Toxicological assessments suggest that while there is some potential for skin irritation and acute toxicity if ingested, further studies are needed to fully elucidate its safety profile.

Table 2: Toxicological Profile

| Endpoint | Result |

|---|---|

| Acute Toxicity (oral) | H302 (harmful if swallowed) |

| Skin Irritation | H315 (causes skin irritation) |

| Eye Irritation | H319 (causes serious eye irritation) |

Eigenschaften

IUPAC Name |

2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-6-9-19-14-10-13(8-7-12(14)11-18)17-20-15(2,3)16(4,5)21-17/h7-8,10H,6,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTBCXBFSFHRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.